PXS-4728A

Vue d'ensemble

Description

Applications De Recherche Scientifique

PXS 4728A has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool to study the inhibition of semicarbazide-sensitive amine oxidase. In biology, the compound has been shown to reduce inflammation and oxidative stress in various disease models .

In medicine, PXS 4728A is being investigated for its potential to treat chronic obstructive pulmonary disease and non-alcoholic steatohepatitis. The compound has also shown promise in reducing neutrophil migration and adhesion, which are key processes in the development of inflammatory diseases .

Mécanisme D'action

Target of Action

PXS-4728A, also known as BI-1467335 HCl, is a selective inhibitor of the enzyme Semicarbazide-Sensitive Amine Oxidase (SSAO) . SSAO, also known as Vascular Adhesion Protein-1 (VAP-1), is an endothelial bound adhesion molecule with amine oxidase activity . It plays a crucial role in the migration of neutrophils during acute lung inflammation, pulmonary infection, and airway hyperreactivity .

Mode of Action

This compound interacts with its target, SSAO, by inhibiting its enzymatic function . This inhibition results in a diminished leukocyte rolling and adherence induced by CXCL1/KC . The compound’s interaction with SSAO also dampens the migration of neutrophils to the lungs in response to various inflammatory stimuli .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of SSAO activity, which in turn impacts the migration of neutrophils . This action on the neutrophil migration pathway has downstream effects on lung inflammation, pulmonary infection, and airway hyperreactivity .

Pharmacokinetics

This compound is orally active, indicating good absorption in the digestive tract . The compound has high oral bioavailability, and its low doses are efficacious in inhibiting SSAO . The data suggests that this compound can be dosed once a day .

Result of Action

The inhibition of SSAO by this compound leads to a reduction in neutrophil migration to the lungs, thereby reducing inflammation and oxidative stress . This results in the amelioration of conditions characterized by neutrophilic patterns of inflammation, such as Chronic Obstructive Pulmonary Disease (COPD) in mice . In human studies, this compound has shown to strongly inhibit AOC3 in participants with Non-Alcoholic Steatohepatitis (NASH), reducing the levels of liver injury biomarkers, ALT and CK-18 .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of inflammatory stimuli. For instance, the compound’s efficacy in reducing neutrophil migration to the lungs is observed in response to LPS inflammation, Klebsiella pneumoniae lung infection, and CLP induced sepsis . Furthermore, the compound’s action and efficacy can be influenced by the disease state, as seen in its effects on conditions like COPD and NASH .

Méthodes De Préparation

La synthèse de PXS 4728A implique plusieurs étapes, commençant par la préparation de la structure de base. Le composé est synthétisé par une série de réactions chimiques, notamment la substitution nucléophile et la cyclisation. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .

Les méthodes de production industrielle du PXS 4728A impliquent la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles pour assurer un rendement élevé et la pureté du produit final. Le composé est ensuite purifié en utilisant des techniques telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

PXS 4728A subit diverses réactions chimiques, notamment l'oxydation et la réduction. Le composé est connu pour réagir avec des réactifs courants tels que le peroxyde d'hydrogène et le borohydrure de sodium dans des conditions spécifiques. Ces réactions conduisent à la formation de produits principaux, y compris des formes oxydées et réduites du composé .

Applications de recherche scientifique

PXS 4728A a été largement étudié pour ses applications potentielles en recherche scientifique. En chimie, il est utilisé comme un outil pour étudier l'inhibition de l'amine oxydase sensible à la semicarbazide. En biologie, le composé a montré une réduction de l'inflammation et du stress oxydatif dans divers modèles de maladies .

En médecine, PXS 4728A est étudié pour son potentiel à traiter la maladie pulmonaire obstructive chronique et la stéatohépatite non alcoolique. Le composé a également montré une promesse dans la réduction de la migration et de l'adhésion des neutrophiles, qui sont des processus clés dans le développement des maladies inflammatoires .

Mécanisme d'action

PXS 4728A exerce ses effets en inhibant l'activité de l'amine oxydase sensible à la semicarbazide. Cette enzyme est impliquée dans le métabolisme des amines primaires et joue un rôle dans la régulation de l'adhésion et de la migration des leucocytes. En inhibant cette enzyme, PXS 4728A réduit la production d'espèces réactives de l'oxygène et de médiateurs inflammatoires, réduisant ainsi l'inflammation et le stress oxydatif .

Comparaison Avec Des Composés Similaires

PXS 4728A est unique en raison de sa grande sélectivité et de sa puissance en tant qu'inhibiteur de l'amine oxydase sensible à la semicarbazide. Les composés similaires comprennent BI 1467335 et d'autres inhibiteurs de la même enzyme. PXS 4728A a montré des profils d'efficacité et de sécurité supérieurs dans les études précliniques et cliniques .

Propriétés

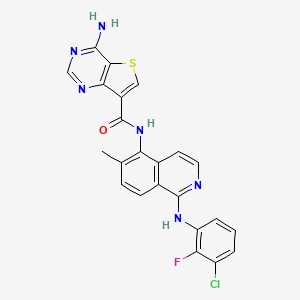

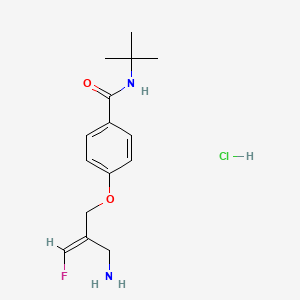

IUPAC Name |

4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O2.ClH/c1-15(2,3)18-14(19)12-4-6-13(7-5-12)20-10-11(8-16)9-17;/h4-8H,9-10,17H2,1-3H3,(H,18,19);1H/b11-8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMZEDNMNLIDSL-YGCVIUNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)OCC(=CF)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)OC/C(=C/F)/CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1478364-68-9 | |

| Record name | PXS-4728A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1478364689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(E)-4-(2-(Aminomethyl)-3-Fluoroalloxy)-N-Tert-butybenzamide HCL] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PXS-4728A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W2049SJPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

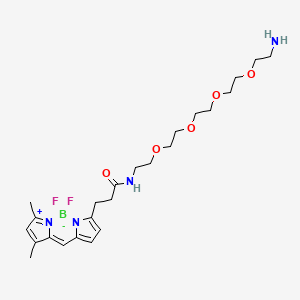

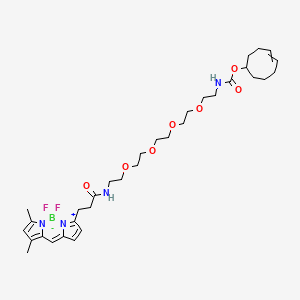

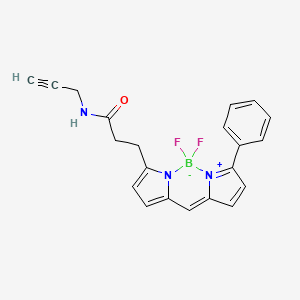

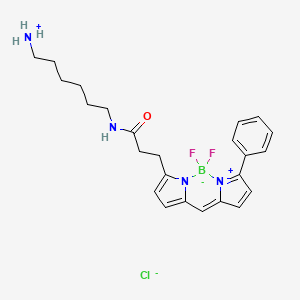

Feasible Synthetic Routes

Q1: How does PXS-4728A interact with its target and what are the downstream effects?

A: this compound acts as a selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1) [, ]. This enzyme plays a role in inflammation by facilitating the adhesion and transmigration of leukocytes from the vasculature to sites of inflammation []. By inhibiting SSAO/VAP-1, this compound reduces leukocyte infiltration and the associated inflammatory response. This mechanism has been shown to ameliorate albuminuria and glomerulosclerosis in diabetic nephropathy models [] and improve key features of chronic obstructive pulmonary disease (COPD) in a mouse model [].

Q2: Does this compound show different inhibitory activity across species?

A: Research suggests that there might be species-specific differences in the inhibitory activity of this compound. While no significant differences in sensitivity were observed between mouse, rat, and human VAP-1 for this compound, other inhibitors did show species-dependent variations []. This highlights the importance of considering potential species differences when using rodent models for preclinical efficacy studies [].

Q3: What are the potential applications of this compound based on current research?

A3: Preclinical studies suggest that this compound holds promise for treating inflammatory conditions. Research indicates its potential in addressing:

- Diabetic Nephropathy: this compound demonstrated a reduction in glomerulosclerosis and albuminuria in a diabetic mouse model [].

- Chronic Obstructive Pulmonary Disease (COPD): this compound showed improvement in key features of COPD in a mouse model [].

- Non-alcoholic steatohepatitis (NASH): this compound was investigated in a Phase 1 trial for the treatment of NASH [].

Q4: Are there any known limitations to the therapeutic application of this compound?

A: While this compound demonstrates efficacy in reducing glomerulosclerosis, its impact on tubulointerstitial fibrosis in diabetic nephropathy appears less pronounced []. This suggests that SSAO/VAP-1 inhibition might be more effective in targeting glomerular pathology than tubulointerstitial damage.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(8R)-5-(4-amino-3-methylphenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]-2-methyl-1,2,4-thiadiazol-3-one](/img/structure/B606010.png)